3,4-dichloro-N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzamide
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Overview
Description
3,4-dichloro-N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of dichloro substituents on the benzene ring and a triazole moiety attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzamide typically involves multiple steps. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting hydrazine with formamide at elevated temperatures (170-180°C) to form 1,2,4-triazole.
Attachment of the Triazole to the Phenyl Ring: The triazole is then attached to a phenyl ring through a nucleophilic substitution reaction.
Formation of the Benzamide: The final step involves the formation of the benzamide by reacting the substituted phenyl ring with 3,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,4-dichloro-N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The dichloro groups on the benzene ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the benzamide.
Reduction: Reduced derivatives with the removal of chlorine atoms.
Substitution: Substituted benzamides with various functional groups replacing the chlorine atoms.
Scientific Research Applications
3,4-dichloro-N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: The compound is explored for its use in the development of new materials with specific electronic or optical properties.
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzamide involves its interaction with specific molecular targets. The triazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The dichloro substituents may enhance the compound’s binding affinity to its targets, leading to increased potency .
Comparison with Similar Compounds
Similar Compounds
3,4-dichloro-N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzamide: is similar to other benzamide derivatives such as:
Uniqueness
The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both dichloro and triazole groups enhances its potential as a versatile compound for various applications.
Properties
Molecular Formula |
C16H12Cl2N4O |
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Molecular Weight |
347.2 g/mol |
IUPAC Name |
3,4-dichloro-N-[4-(4-methyl-1,2,4-triazol-3-yl)phenyl]benzamide |
InChI |
InChI=1S/C16H12Cl2N4O/c1-22-9-19-21-15(22)10-2-5-12(6-3-10)20-16(23)11-4-7-13(17)14(18)8-11/h2-9H,1H3,(H,20,23) |
InChI Key |
YDMXBQKJTOBBRZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NN=C1C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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